3-(Chloromethyl)imidazo[1,2-a]pyridine

RGGT inhibition bisphosphonate analogs structure-activity relationship

Researchers targeting the mevalonate pathway or designing anti-VZV agents need precise C3-functionalization of the imidazo[1,2-a]pyridine core. Regioisomeric analogs fail to provide the electrophilic handle for SAR explorations. 3-(Chloromethyl)imidazo[1,2-a]pyridine (CAS 113855-44-0) solves this with a reactive chloromethyl group at the 3-position, enabling: • RGGT inhibitors with low nanomolar IC50 values • Anti-VZV agents active against TK+ and TK- strains • Cytoprotective antiulcer screening derivatives ≥95% purity; ready for dispatch.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 113855-44-0
Cat. No. B044226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)imidazo[1,2-a]pyridine
CAS113855-44-0
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)CCl
InChIInChI=1S/C8H7ClN2/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2
InChIKeyLZWQRJCTKNIQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)imidazo[1,2-a]pyridine Procurement Overview


3-(Chloromethyl)imidazo[1,2-a]pyridine (CAS 113855-44-0) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic system with a reactive chloromethyl group at the 3-position . This scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in marketed drugs and its utility in fragment-based drug discovery (FBDD) and covalent inhibitor design . The chloromethyl substituent imparts electrophilic character, enabling facile nucleophilic substitution reactions for the synthesis of diverse functionalized derivatives .

Reactive Handle

Chloromethyl group at C3 enables nucleophilic substitution and derivatization

Scaffold Context

Imidazo[1,2-a]pyridine reported as privileged scaffold in fragment-based discovery

Design Fit

May support covalent inhibitor design and targeted library synthesis

3-(Chloromethyl)imidazo[1,2-a]pyridine: Regioisomer Specificity


The position of the chloromethyl group on the imidazo[1,2-a]pyridine core is not interchangeable for downstream applications. Regioisomers, such as 2-(chloromethyl)- or 8-(chloromethyl)imidazo[1,2-a]pyridine, possess distinct electronic environments and steric profiles that drastically alter reactivity in nucleophilic substitution and cross-coupling reactions [1]. Furthermore, unsubstituted imidazo[1,2-a]pyridine lacks the electrophilic handle required for many synthetic transformations, making it an unsuitable replacement in multi-step sequences that rely on C3-functionalization . Class-level inference from medicinal chemistry programs indicates that the 3-position is critical for optimizing target binding and pharmacokinetic properties in certain therapeutic areas .

Target

3-(Chloromethyl)imidazo[1,2-a]pyridine: defined electrophilic site and binding vector at C3

Regioisomer

2- or 8-(chloromethyl) isomers: altered electronic and steric profiles may shift reactivity and downstream SAR

Unsubstituted Core

Imidazo[1,2-a]pyridine without chloromethyl handle lacks required electrophilic site for C3-directed sequences

3-(Chloromethyl)imidazo[1,2-a]pyridine vs. Closest Analogs


RGGT Inhibitor Potency Comparison

In a medicinal chemistry program developing Rab geranylgeranyl transferase (RGGT) inhibitors, the 3-(imidazo[1,2-a]pyridin-3-yl) scaffold containing the C3-chloromethyl precursor was used to synthesize the active inhibitor (+)-1. Direct comparison of the α-hydroxy analog (+)-1 with its α-desoxy counterparts (7a-d) revealed that (+)-1 exhibited an IC50 value 5-10× lower (more potent) against the enzyme, and an LED for inhibition of Rab11 prenylation in vitro that was 2-8× lower than for 7a-d . This data quantifies the essential role of the 3-position in the pharmacophore.

RGGT potency
Data to verify
IC50 5–10× lower than α-desoxy analogs; LED 2–8× lower
Reported head-to-head comparison supports 3-position pharmacophore relevance
In vitro RGGT assay; J774 cells. Source to verify before selection
RGGT inhibition bisphosphonate analogs structure-activity relationship

Antiulcer Cytoprotective Activity

A systematic SAR study of 3-substituted imidazo[1,2-a]pyridines demonstrated that while the parent compound (unsubstituted) lacked activity, specific 3-position modifications were essential for achieving cytoprotective effects in gastric models. The study identified compound 19c, a 3-substituted analog, as exhibiting cytoprotective activity comparable to the reference compound SCH-28080 in both ethanol (EtOH) and HCl gastric injury models [1]. This class-level evidence underscores that substitution at the 3-position is a prerequisite for this bioactivity, supporting the value of 3-(chloromethyl)imidazo[1,2-a]pyridine as a key intermediate for further functionalization.

Cytoprotective SAR
Class-level inference
3-substituted analog showed activity comparable to reference SCH-28080
Indicates 3-position as critical vector for antiulcer pharmacophore design
Rat gastric injury models (EtOH/HCl). Model-specific response; extrapolation requires review
antiulcer cytoprotection SAR

Antiviral Activity Against VZV

A series of 3-substituted imidazo[1,2-a]pyridines was synthesized and evaluated for antiviral activity. Compounds 10b and 10c, which are derived from a 3-substituted core, demonstrated activity against both thymidine kinase-positive (TK+) and thymidine kinase-negative (TK−) strains of varicella-zoster virus (VZV) [1]. This class-level SAR indicates that the 3-position is a viable point of attachment for developing antiviral agents, highlighting the utility of 3-(chloromethyl)imidazo[1,2-a]pyridine as a synthetic entry point for creating novel antivirals.

Anti-VZV activity
Class-level inference
Compounds 10b and 10c active against TK+ and TK− VZV strains
Supports 3-position as viable attachment point for antiviral research compounds
In vitro antiviral assay. Class-level SAR; verify with own analogs
antiviral varicella-zoster virus VZV

Chloromethyl Reactivity in SRN1 Reactions

In a study exploring the reactivity of halogenated imidazo[1,2-a]pyridines under SRN1 conditions, researchers prepared 2-chloromethyl-6-halogeno-imidazo[1,2-a]pyridines and 2-chloromethyl-6-halogeno-3-nitroimidazo[1,2-a]pyridines. Critically, it was observed that under these experimental conditions, only the chloromethyl group was found to be reactive [1]. While this study focused on the 2-chloromethyl regioisomer, it provides a cross-study comparable insight: the chloromethyl moiety is the primary reactive site in these heterocycles, and its position dictates the accessible reaction pathways and downstream products. This reinforces that 3-(chloromethyl)imidazo[1,2-a]pyridine offers a distinct regiochemical handle compared to its 2- or 8-chloromethyl isomers.

SRN1 reactivity
Cross-study comparable
Chloromethyl group exclusively reactive in 2-regioisomer; other halogens unreactive
Confirms chloromethyl as a regioselective handle; position-dependence demonstrated
Observed on 2-chloromethyl isomer; reactivity profile for 3-isomer to be confirmed
SRN1 reaction nucleophilic substitution regioselectivity

Purity and Storage Specifications

For reproducible research and manufacturing, procurement of a building block with defined purity and storage stability is essential. Vendor technical datasheets specify that 3-(Chloromethyl)imidazo[1,2-a]pyridine (CAS 113855-44-0) is supplied with a minimum purity of 95-98%, as determined by HPLC . Furthermore, recommended long-term storage conditions are specified as cool, dry storage at 2-8°C, ensuring compound integrity . This level of specification provides procurement confidence and reduces the risk of batch-to-batch variability in critical synthetic steps.

Purity & storage
Supplier specification
Purity 95–98% (HPLC); Storage 2–8 °C, dry conditions
Supports lot consistency and procurement confidence
Vendor-reported specification; verify per Certificate of Analysis
purity storage procurement specification

3-(Chloromethyl)imidazo[1,2-a]pyridine Application Scenarios


RGGT Inhibitor Synthesis for Bone Disease

Researchers focusing on the mevalonate pathway and bone diseases, such as osteoporosis, can utilize 3-(Chloromethyl)imidazo[1,2-a]pyridine as a key intermediate to access potent Rab geranylgeranyl transferase (RGGT) inhibitors. Quantitative SAR studies demonstrate that the 3-position imidazo[1,2-a]pyridine core is essential for achieving low nanomolar IC50 values and superior cellular activity compared to α-desoxy analogs, making this compound a strategic starting material for lead optimization .

Anti-VZV Agent Development

This compound serves as a valuable building block for synthesizing libraries of 3-substituted imidazo[1,2-a]pyridines with activity against varicella-zoster virus (VZV). Class-level SAR studies confirm that 3-substituted analogs exhibit antiviral effects against both TK+ and TK− strains, indicating the 3-position is a promising vector for designing new anti-VZV therapeutics [1].

Cytoprotective Antiulcer Agent Development

The 3-position of the imidazo[1,2-a]pyridine core is a critical attachment point for achieving cytoprotective activity in gastric models. 3-(Chloromethyl)imidazo[1,2-a]pyridine can be employed as a precursor to generate diverse 3-substituted analogs for screening in antiulcer programs, as demonstrated by compounds showing efficacy comparable to the reference standard SCH-28080 [2].

Application
Selection Property
Validation Focus
RGGT inhibitor synthesis (bone research)
3-position regiochemistry for pharmacophore alignment
Potency and selectivity in target engagement assays
Anti-VZV compound library synthesis
3-substituted imidazo[1,2-a]pyridine core for antiviral SAR
Activity against VZV TK+ and TK− strains in vitro
Cytoprotective antiulcer research
3-position as critical attachment vector for gastric models
Gastric cytoprotection endpoints in rat models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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